Cimifugin beta-D-glucopyranoside

Description

Contextualization within Natural Product Chemistry and Bioactive Metabolites

Cimifugin (B1198916) beta-D-glucopyranoside belongs to the chromone (B188151) glycosides, a class of secondary metabolites widely distributed in the plant kingdom. nih.gov These compounds are of significant interest to natural product chemists due to their diverse chemical structures and potential biological activities. As a bioactive metabolite, Cimifugin beta-D-glucopyranoside is one of many chemical constituents isolated from medicinal plants that exhibit pharmacological effects. nih.gov Its parent compound, cimifugin, is also a chromone derivative. The glycosidic linkage to a beta-D-glucopyranose sugar moiety is a key structural feature, influencing its solubility and potential interactions within biological systems.

Historical Significance and Traditional Medicinal Applications of Source Plants

The primary plant sources of this compound are species from the genera Cimicifuga and Saposhnikovia. chemicalbook.com These plants have a long and rich history of use in traditional medicine across different cultures.

The genus Cimicifuga, commonly known as black cohosh, has been a staple in North American indigenous medicine for centuries. cabidigitallibrary.orgcabidigitallibrary.org Traditionally, the roots and rhizomes were used to manage a variety of conditions, including gynecological issues like premenstrual syndrome and menopausal symptoms, as well as pain, inflammation, and sore throats. researchgate.netnih.gov In Chinese traditional medicine, "Sheng Ma" (from Cimicifuga heracleifolia) has been used to dissipate body heat and treat ailments like wind-heat headaches and toothaches. researchgate.net

Saposhnikovia divaricata, known as "Fang Feng" in traditional Chinese medicine, has been utilized for its properties to dispel wind and release the exterior. tcmwiki.com Its root is traditionally used to address conditions such as wind-cold or wind-heat syndromes, joint pain, muscle spasms, and various skin conditions like urticaria. tcmwiki.comyoutube.com

Contemporary Research Landscape and Emerging Pharmacological Interests

Modern scientific research has begun to investigate the chemical constituents of these traditionally used plants, leading to the isolation and characterization of compounds like this compound. The contemporary research landscape is focused on validating the traditional uses of these plants and discovering the specific mechanisms of action of their bioactive components.

There is a growing pharmacological interest in the anti-inflammatory and immunomodulatory effects of this compound. chemicalbook.com Studies have explored its potential to influence key inflammatory pathways. researchgate.net Research has shown that prim-O-glucosylcimifugin, a synonym for this compound, has demonstrated anti-inflammatory and immunosuppressive effects. chemicalbook.com For instance, in a study involving lipopolysaccharide-induced acute lung injury in mice, pretreatment with prim-O-glucosylcimifugin was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a dose-dependent manner. chemicalbook.com

Overview of Key Research Areas and Unexplored Scientific Frontiers

The primary areas of research for this compound currently revolve around its anti-inflammatory properties. chemicalbook.comresearchgate.net However, the full spectrum of its biological activities remains largely unexplored.

Future research could delve into several unexplored scientific frontiers:

Structure

2D Structure

Properties

IUPAC Name |

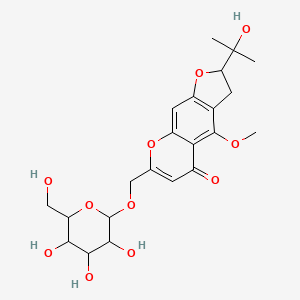

2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVHOSBSDYXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Isolation, and Advanced Analytical Characterization of Cimifugin Beta D Glucopyranoside

Botanical Sources and Phytogeographical Distribution

Cimifugin (B1198916) beta-D-glucopyranoside is found in a select group of plant species, each with a distinct geographical footprint. Its distribution is intrinsically linked to the native habitats of these plants.

Primary Occurrence in Saposhnikovia divaricata (Fangfeng)

The primary and most well-documented source of Cimifugin beta-D-glucopyranoside is the root of Saposhnikovia divaricata, a perennial herb from the Apiaceae family. nih.gov Known as "Fangfeng" in traditional Chinese medicine, this plant is widely distributed across Northeast Asia. nih.gov Its native range includes China (in provinces such as Inner Mongolia, Hebei, Shandong, Heilongjiang, Jilin, and Liaoning), Russia (Eastern Siberia and the Far East), Mongolia, Korea, and Japan. wikipedia.orgbiotaxa.org Saposhnikovia divaricata typically thrives in grassy and stony slopes at altitudes of 400–800 meters, as well as along the margins of rice paddies and roadsides. wikipedia.org The concentration of chromones, including this compound, can vary based on the geographical location of the plant. researchgate.net

Identification in Cimicifuga Species (e.g., C. dahurica, C. foetida)

This compound has also been identified in species of the genus Cimicifuga, which is now often classified under the genus Actaea. These herbaceous perennials belong to the Ranunculaceae family.

Cimicifuga dahurica , or Sheng Ma, is native to East Asia, including regions of China, Japan, Mongolia, and Siberia. pfaf.org It is typically found in forest margins, shrub thickets, and in drier valley meadows. pfaf.org The rhizomes of C. dahurica are known to contain this compound. nih.gov

Cimicifuga foetida , commonly known as foetid bugbane, has a broader distribution, extending from Central Russia to Japan and the Himalayas. pfaf.org It inhabits shrubberies and forest clearings, often in humus-rich soils at altitudes up to 4000 meters. pfaf.org Research has confirmed the presence of this compound in this species, which has a history of use in traditional medicine. britannica.com A morphometric analysis has led to the recognition of four distinct species within the C. foetida complex, each with a specific geographic range: C. europaea in Europe, C. foetida in Siberia and Mongolia, C. kashmiriana in Kashmir, and C. mairei in China. researchgate.net

Presence in Eranthis Species

The genus Eranthis, also a member of the Ranunculaceae family, is another botanical source of this compound. wikipedia.org Commonly known as winter aconites, these tuberous perennials are native to southern Europe and extend east across Asia to Japan. wikipedia.org They are characteristically found in woodland habitats. pacificbulbsociety.org For instance, Eranthis hyemalis is native to the deciduous woodlands of continental Europe. ox.ac.uk The genus is divided into two sections, Eranthis and Shibateranthis, with species distributed across Europe and Asia. nih.gov

Extraction Methodologies from Plant Matrices

The isolation of this compound from its natural plant sources involves various extraction techniques, with ongoing research focused on optimizing these methods for improved yield and purity.

Conventional Solvent-Based Extraction Techniques (e.g., Hydroethanolic, Ultrasonic, Reflux)

Conventional solvent-based extraction remains a common approach for obtaining this compound. The choice of solvent and method significantly impacts the extraction efficiency.

Hydroethanolic extraction is frequently employed. Studies have shown that different concentrations of ethanol (B145695) in water affect the yield of the compound. For example, a comparison of water, 50% hydroethanolic, and 75% hydroethanolic extracts from Saposhnikovia divaricata root revealed varying concentrations of this compound, with the 75% hydroethanolic extract showing a high content. researchgate.net

Ultrasonic-assisted extraction (UAE) is a modern technique that utilizes acoustic cavitation to enhance solvent penetration into the plant matrix, thereby improving extraction efficiency and often reducing extraction time and temperature. Research on the extraction of cimifugin (a related compound) from Saposhnikovia divaricata found that sonication for 40 minutes with 70% aqueous methanol (B129727) provided the best yield. jfda-online.com

Reflux extraction , a traditional method involving boiling a solvent with the plant material, is another technique that can be used. While effective, it requires higher temperatures and longer durations, which may not be ideal for all compounds.

The following table summarizes the content of this compound and related compounds in different extracts of Saposhnikovia divaricata root.

| Extraction Method | This compound Content (mg/g DW) | Cimifugin Content (mg/g DW) | 4'-O-glucopyranosyl-5-O-methylvisamminol Content (mg/g DW) | Imperatorin Content (mg/g DW) |

| Juice | ~1.5 | ~0.1 | ~1.8 | ~0.08 |

| Water Extract | ~2.0 | ~0.15 | ~2.2 | ~0.1 |

| 50% Hydroethanolic Extract | ~3.5 | ~0.25 | ~3.8 | ~0.18 |

| 75% Hydroethanolic Extract | ~4.0 | ~0.3 | ~4.2 | ~0.2 |

| Data is estimated from graphical representations in a study by Matusiewicz et al. and is for illustrative purposes. researchgate.net |

Optimization of Extraction Parameters for Yield and Purity

Optimizing extraction parameters is crucial for maximizing the recovery of this compound while maintaining its purity. This often involves a systematic approach to evaluate the influence of various factors.

Response Surface Methodology (RSM) is a statistical tool used to optimize complex processes. It allows for the evaluation of the effects of multiple variables and their interactions on the extraction yield. Key parameters that are often optimized include:

Solvent Concentration: As seen with hydroethanolic extraction, the ratio of ethanol to water is a critical factor. researchgate.net

Extraction Time: The duration of the extraction process can significantly impact the yield, with an optimal time beyond which the yield may plateau or even decrease due to potential degradation. nih.gov

Temperature: Higher temperatures can enhance solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds. nih.gov

Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. efloraofindia.com

One study focused on optimizing the ultrasonic extraction of notoginsenoside Fc using RSM and found optimal conditions to be an extraction time of 1.5 hours, an ethanol concentration of 86%, and a liquid-to-solid ratio of 19:1. efloraofindia.com While this was for a different compound, the principles of optimization are broadly applicable. For the extraction of cimifugin from Saposhnikovia divaricata, a 20-fold volume of 70% aqueous methanol under sonication for 40 minutes was determined to be optimal. jfda-online.com

Following initial extraction, further purification is often necessary. Techniques such as medium-pressure liquid chromatography (MPLC) and high-performance counter-current chromatography (HPCCC) have been successfully used to isolate and purify chromones, including a compound referred to as prim-O-glucosylcimifugin (likely a synonym for this compound), from Saposhnikovia divaricata extracts to a high degree of purity. researchgate.netresearchgate.net

Isolation and Purification Strategies

The extraction of this compound from its primary natural source, the roots of Saposhnikovia divaricata (Fangfeng), requires sophisticated separation and purification strategies to isolate the compound from a complex chemical matrix.

Chromatographic Separation Techniques

Initial separation of this compound from crude plant extracts often involves various forms of liquid chromatography. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose. Researchers have successfully utilized reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A common approach involves using a C18 column, a stationary phase that is nonpolar. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often with a gradient elution where the solvent composition is changed over time to enhance separation. nih.govresearchgate.net For instance, a gradient elution with methanol and water on an Alltima C18 column has proven effective for separating this compound alongside other components from the plant root. nih.gov

Advanced Purification Protocols

For obtaining high-purity this compound suitable for use as a reference standard or for detailed structural elucidation, advanced purification protocols are necessary. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective technique. researchgate.netnih.gov HSCCC is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby preventing the irreversible adsorption of the sample and allowing for high recovery rates.

In one established HSCCC method, a two-phase solvent system composed of chloroform-methanol-water (in a 10:8:4 volume ratio) was used to purify prim-O-glucosylcimifugin from a crude extract of Radix saposhnikoviae. researchgate.net Another successful approach utilized a solvent system of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v). nih.gov These HSCCC steps are often followed by a final polishing step using preparative HPLC, which can yield the compound at purities exceeding 99%. researchgate.net

| Technique | Stationary Phase/Solvent System | Mobile Phase | Outcome | Reference |

|---|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Chloroform-Methanol-Water (10:8:4, v/v) | N/A (Liquid-Liquid Partition) | 21.7 mg obtained from 100 mg of crude sample with >99.0% purity (post-prep HPLC). | researchgate.net |

| High-Performance Counter-Current Chromatography (HPCCC) | Ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v) | N/A (Liquid-Liquid Partition) | 72.1 mg purified from 960 mg of n-butanol extract with >90% purity. | nih.gov |

| Reversed-Phase HPLC | Alltima C18 Column | Methanol-Water Gradient | Successful determination of the compound in root samples. | nih.gov |

| Reversed-Phase HPLC | Agilent Eclipse XDB-C18 Column | Acetonitrile-Water Gradient | Quantitative determination in a complex formulation. | researchgate.net |

High-Resolution Analytical Techniques for Identification and Quantification

Accurate identification and precise quantification of this compound in various samples, from plant material to biological fluids, rely on high-resolution analytical methods.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a powerful and sensitive technique for the analysis of this compound, especially in complex matrices like plasma for pharmacokinetic studies. nih.govnih.govnih.gov This method combines the high separation efficiency of UHPLC with the high-resolution mass analysis and specificity of mass spectrometry.

Typically, a C18 column is used for chromatographic separation with a gradient mobile phase of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. nih.govnih.gov Detection is performed with a mass spectrometer, often a tandem mass spectrometer (MS/MS), using an electrospray ionization (ESI) source. nih.govnih.gov The compound can be monitored in both positive and negative ion modes. In positive mode, it is often detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 469. nih.gov Selected Reaction Monitoring (SRM) is employed for quantification, providing high selectivity and sensitivity, with lower limits of quantification reported as low as 0.75 ng/mL in plasma. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Column | nih.govnih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile | nih.govnih.gov |

| Flow Rate | 0.4 mL/min | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | nih.govnih.gov |

| Precursor Ion (Positive Mode) | m/z 469 [M+H]⁺ | nih.gov |

| Key Fragment Ion | m/z 307 | nih.gov |

| Quantification Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.75 ng/mL (in rat plasma) | nih.govnih.gov |

High Performance Liquid Chromatography with Photodiode Array (HPLC/PDA)

HPLC coupled with a Photodiode Array (PDA) detector is a robust and widely used method for the quantification of this compound. The PDA detector provides spectral information, which aids in peak identification and purity assessment.

For quantitative analysis, an Agilent Eclipse XDB-C18 column (250 x 4.6 mm, 5 µm) has been used with a mobile phase of acetonitrile and water. researchgate.net The detection wavelength is typically set at 302 nm, which corresponds to an absorbance maximum for this chromone (B188151) derivative. researchgate.net The method demonstrates good linearity, with a linear range reported between 0.0996 and 0.996 µg. researchgate.net This technique is valued for its accuracy and reproducibility in quality control applications of herbal products. researchgate.netnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile-Water | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 302 nm | researchgate.net |

| Linearity Range | 0.0996 - 0.996 µg (r = 0.9999) | researchgate.net |

| Average Recovery | 97.57% | researchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a complementary approach for the quantification of this compound. It is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective option.

An HPTLC-densitometric method has been specifically developed and validated for this compound. researchgate.net The validation of this method demonstrated excellent parameters for specificity, linearity, and precision. researchgate.net When compared to HPLC, the HPTLC method showed a lower Limit of Detection (LOD) at 1.11 µg/mL and a lower Limit of Quantification (LOQ) at 3.36 µg/mL, highlighting its superior sensitivity for this particular analyte. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Technique | HPTLC with densitometric quantification | researchgate.net |

| Limit of Detection (LOD) | 1.11 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 3.36 µg/mL | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The definitive structural elucidation of this compound has been accomplished primarily through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectroscopy. These powerful analytical tools provide unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule.

The ¹H-NMR spectrum provides detailed information on the chemical environment and spatial relationships of the hydrogen atoms, while the ¹³C-NMR spectrum reveals the carbon framework of the molecule. Together, these data sets allow for the complete and precise assignment of the molecular structure of this compound, distinguishing it from other related compounds.

Research Findings from NMR Data

The following tables present the detailed ¹H and ¹³C NMR spectroscopic data for this compound, which have been compiled from scientific literature. These data are foundational for the unequivocal identification and characterization of this natural product.

| Proton | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz |

|---|---|---|

| H-3 | 2.95 (dd) | 16.0, 6.0 |

| 3.25 (dd) | 16.0, 10.0 | |

| H-4 | 4.80 (dd) | 10.0, 6.0 |

| H-5 | 6.20 (s) | |

| H-10 | 6.75 (s) | |

| 2-CH₃ | 1.25 (s) | |

| 2-CH₃ | 1.30 (s) | |

| OCH₃ | 3.90 (s) | |

| H-1' | 4.95 (d) | 7.5 |

| H-2' | 3.45 (m) | |

| H-3' | 3.50 (m) | |

| H-4' | 3.40 (m) | |

| H-5' | 3.48 (m) | |

| H-6' | 3.70 (dd) | 12.0, 5.5 |

| 3.90 (dd) | 12.0, 2.0 |

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C-2 | 91.5 |

| C-3 | 29.0 |

| C-4 | 78.0 |

| C-4a | 112.5 |

| C-5 | 160.0 |

| C-5a | 105.0 |

| C-6 | 158.0 |

| C-7 | 108.0 |

| C-8 | 152.0 |

| C-9 | 100.0 |

| C-9a | 155.0 |

| C-10 | 95.0 |

| 2-C(CH₃)₂ | 71.0 |

| 2-CH₃ | 25.0 |

| 2-CH₃ | 26.0 |

| OCH₃ | 56.0 |

| C-1' | 102.0 |

| C-2' | 74.0 |

| C-3' | 77.5 |

| C-4' | 70.5 |

| C-5' | 77.0 |

| C-6' | 61.5 |

Pharmacological Activities of Cimifugin Beta D Glucopyranoside: in Vitro and Preclinical Mechanistic Investigations

Anti-inflammatory Efficacy and Underlying Molecular Mechanisms

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Preclinical studies have demonstrated that Cimifugin (B1198916) beta-D-glucopyranoside, also known as Prim-O-glucosylcimifugin, possesses significant anti-inflammatory properties. The compound's ability to mitigate inflammatory responses is attributed to its intricate modulation of key cellular signaling pathways and its control over the expression of inflammatory mediators.

Modulation of Cellular Signaling Pathways

At the molecular level, Cimifugin beta-D-glucopyranoside exerts its anti-inflammatory effects by intervening in critical signaling cascades that orchestrate the inflammatory process.

The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the transcription of a vast array of pro-inflammatory genes. Research has shown that this compound effectively inhibits the activation of the NF-κB pathway. researchgate.netmedchemexpress.comnih.gov In preclinical models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound has been observed to prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. tmu.edu.cn This action retains NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus. Consequently, the phosphorylation of the p65 subunit of NF-κB is also suppressed, further impeding its ability to initiate the transcription of target inflammatory genes. medchemexpress.comtmu.edu.cn This inhibitory effect on NF-κB activation is a key mechanism through which this compound curtails the inflammatory cascade. researchgate.netnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Studies have revealed that this compound can modulate these cascades. researchgate.netmedchemexpress.comnih.gov In LPS-stimulated macrophages, the compound has been shown to significantly inhibit the phosphorylation of JNK, ERK1/2, and p38 MAPK. researchgate.nettmu.edu.cn By attenuating the activation of these key kinases, this compound disrupts the downstream signaling events that lead to the production of pro-inflammatory cytokines and mediators. researchgate.netnih.gov

The cAMP Response Element-Binding Protein (CREB) is a transcription factor that plays a role in various cellular processes, including inflammation. While some literature suggests that this compound may inhibit major inflammatory pathways including CREB, specific and detailed mechanistic studies elucidating the direct impact of the isolated compound on the CREB signaling pathway are currently limited. researchgate.net One study on the effects of a multi-compound decoction containing Prim-O-glucosylcimifugin mentioned the involvement of the CREB signaling pathway, but did not provide data on the specific contribution of this compound. Further research is required to fully understand the role, if any, that this compound plays in the modulation of CREB-mediated signaling in the context of inflammation.

Control of Inflammatory Mediators and Cytokine Expression

The anti-inflammatory effects of this compound are also manifested through its ability to control the production of key inflammatory molecules.

Nitric oxide (NO) is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Multiple in vitro studies have consistently demonstrated that this compound effectively suppresses NO production in LPS-stimulated RAW 264.7 macrophages in a concentration-dependent manner. researchgate.net This inhibition of NO synthesis is directly linked to the compound's ability to downregulate the mRNA and protein expression of iNOS. researchgate.net By curbing the expression of this key inflammatory enzyme, this compound reduces the excessive production of nitric oxide, a significant contributor to the inflammatory state.

Table 1: Investigated Anti-inflammatory Mechanisms of this compound

| Signaling Pathway/Mediator | Effect of this compound | Key Molecular Targets | Cellular Model |

| NF-κB Pathway | Inhibition of activation researchgate.netmedchemexpress.comnih.gov | Inhibition of IκBα and p65 phosphorylation tmu.edu.cn | RAW 264.7 macrophages researchgate.nettmu.edu.cn |

| MAPK Cascades | Inhibition of phosphorylation researchgate.netmedchemexpress.comnih.gov | JNK, ERK1/2, p38 researchgate.nettmu.edu.cn | RAW 264.7 macrophages researchgate.nettmu.edu.cn |

| CREB Signaling | Limited direct evidence available researchgate.net | - | - |

| Nitric Oxide (NO) Production | Suppression researchgate.net | - | RAW 264.7 macrophages researchgate.net |

| iNOS Expression | Downregulation of mRNA and protein expression researchgate.net | iNOS researchgate.net | RAW 264.7 macrophages researchgate.net |

Downregulation of Cyclooxygenase-2 (COX-2) Expression

This compound has demonstrated the ability to suppress the expression of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is predominantly induced at sites of inflammation and is responsible for the production of prostanoids that contribute to disease pathogenesis. mdpi.com In lipopolysaccharide-stimulated RAW 264.7 cells, a macrophage cell line, the precursor to this compound, prim-O-glucosylcimifugin (POG), significantly inhibited the expression of COX-2, highlighting its anti-inflammatory potential. researchgate.net

Attenuation of Pro-inflammatory Cytokines (e.g., IL-6, IL-1β, TNF-α, IL-17A, IL-22)

A key aspect of the anti-inflammatory activity of this compound lies in its capacity to reduce the production of various pro-inflammatory cytokines. These signaling molecules are crucial mediators of the inflammatory response. nih.gov

In a mouse model of psoriasis, cimifugin administration led to a suppression of increased levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1 beta (IL-1β). nih.gov Furthermore, in a co-culture of CD4+ T cells and dendritic cells (DCs), a derivative of procyanidin (B600670) suppressed the production of IL-17, Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-6. researchgate.net Studies have shown that a combination of IL-17A, IL-22, oncostatin M, TNF-α, and IL-1α can synergistically induce inflammatory responses in keratinocytes. nih.gov In patients with active Crohn's disease, treatment regimens that included high-dose vitamin D led to decreased mucosal expression of IL-17A. mdpi.com

The table below summarizes the effect of this compound on various pro-inflammatory cytokines.

| Cytokine | Effect of this compound | Investigated Model |

| IL-6 | Suppression | Psoriasis mouse model nih.gov |

| IL-1β | Suppression | Psoriasis mouse model nih.gov, Dendritic cells researchgate.net |

| TNF-α | Suppression | Dendritic cells researchgate.net |

| IL-17A | Suppression | Co-culture of CD4+ T cells and dendritic cells researchgate.net |

Reduction of Intercellular Adhesion Molecule-1 (ICAM-1)

Cimifugin has been shown to down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in tumor necrosis factor (TNF)-α-treated cells. nih.govnih.gov ICAM-1 is a cell surface glycoprotein (B1211001) that is typically expressed on endothelial cells and cells of the immune system. wikipedia.org It plays a crucial role in mediating the infiltration of leukocytes into inflammatory tissues. nih.gov The ability of cimifugin to reduce ICAM-1 expression suggests a mechanism by which it can limit the recruitment of inflammatory cells to a site of inflammation.

Cellular Anti-inflammatory Responses in Specific Cell Models (e.g., Macrophages, Keratinocytes)

The anti-inflammatory effects of this compound have been investigated in various cell models, most notably in macrophages and keratinocytes.

In macrophage cell lines such as RAW 264.7, compounds with similar structures to cimifugin have been shown to inhibit the production of inflammatory mediators. For instance, corilagin, a natural polyphenolic compound, was found to decrease M1 macrophage polarization and inhibit the expression of pro-inflammatory mediators. nih.gov Similarly, an extract from Codium fragile was shown to down-regulate inflammatory mediators and cytokines in LPS-stimulated RAW 264.7 macrophages by inhibiting the NF-κB and MAPK pathways. jmb.or.kr

Keratinocytes, the primary cells of the epidermis, are key players in skin inflammation. nih.gov Cimifugin has been shown to exert anti-inflammatory effects in these cells. For example, in a psoriasis-like model induced by TNF-α in keratinocytes, cimifugin administration suppressed the increase in pro-inflammatory cytokines. nih.gov Furthermore, quercetin (B1663063) 3-O-β-D-glucuronide, a compound with anti-inflammatory properties, was found to down-regulate the expression of COX-2 and TNF-α in human keratinocytes (HaCaT cells) that were stimulated by UVB or hydrogen peroxide. mdpi.com

Role in Allergic Inflammation and Maintenance of Epithelial Tight Junctions

Cimifugin plays a significant role in mitigating allergic inflammation, in part by its effects on epithelial tight junctions. nih.govnih.gov In a mouse model of atopic dermatitis, cimifugin was shown to inhibit allergic inflammation efficiently. nih.gov

Mechanistic studies revealed that cimifugin can reduce the production of key initiative cytokines in allergic inflammation, such as thymic stromal lymphopoietin (TSLP) and IL-33. nih.govnih.gov This inhibition appears to be linked to its ability to restore the integrity of epithelial tight junctions. nih.govnih.gov In the atopic dermatitis model, cimifugin reduced the gaps between epithelial cells and increased the expression of tight junction proteins like claudin-1 (CLDN-1) and occludin. nih.gov The effect of cimifugin on TSLP was significantly diminished when the expression of CLDN-1 was interfered with, indicating that cimifugin's ability to inhibit these initial cytokines is dependent on its capacity to restore tight junction function. nih.govnih.gov

The table below details the effects of cimifugin on key factors in allergic inflammation.

| Factor | Effect of Cimifugin | Investigated Model |

| TSLP | Inhibition | Atopic dermatitis mouse model, HaCaT cells nih.govnih.gov |

| IL-33 | Inhibition | Atopic dermatitis mouse model nih.govnih.gov |

| Epithelial Tight Junctions (CLDN-1, Occludin) | Increased Expression | Atopic dermatitis mouse model nih.gov |

Amelioration of Psoriasis-like Inflammatory Conditions

Cimifugin has shown promise in ameliorating psoriasis-like inflammatory conditions. In a mouse model where psoriasis was induced by imiquimod (B1671794) (IMQ), treatment with cimifugin resulted in reduced epidermal hyperplasia, lower psoriasis area severity index (PASI) scores, decreased ear thickness, and improved histological features of psoriasis. nih.gov The underlying mechanism for these beneficial effects appears to be the inhibition of oxidative stress and inflammation through the inactivation of the NF-κB/MAPK signaling pathway. nih.govnih.gov

Anticancer and Antiproliferative Effects

While the primary focus of research on this compound has been its anti-inflammatory properties, there is emerging evidence for its anticancer and antiproliferative effects. researchgate.net Although the direct effects of cimifugin on cancer have not been extensively established, related compounds and extracts containing it have shown activity. researchgate.net For example, studies have investigated the antiproliferative effects of various compounds on colon carcinoma cells. nih.gov Furthermore, other glucopyranoside compounds, such as cyanidin-3-O-beta-glucopyranoside, have been shown to induce apoptosis in transformed T cells, suggesting a potential for chemopreventive activity. nih.gov Further research is needed to fully elucidate the anticancer potential of this compound.

Inhibition of Cancer Cell Proliferation

Currently, there is a lack of specific studies detailing the inhibitory effects of isolated this compound on the proliferation of various cancer cell lines. Research on extracts from the root of Saposhnikovia divaricata, which contains this compound among other bioactive compounds, has demonstrated a reduction in the viability of Caco-2 colon cancer cells. researchgate.net However, these effects cannot be attributed solely to this compound. One study noted that Prim-O-glucosylcimifugin, an alias for the compound, can inhibit the proliferation of smooth muscle cells stimulated by TNF-alpha, but this was not conducted in a cancer cell model. biotrend.com Consequently, specific data, such as IC50 values for this compound against cancer cells, are not available in the reviewed literature.

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | IC50 Value | Research Context |

|---|

Induction of Programmed Cell Death (Apoptosis) Pathways

The induction of apoptosis is a key mechanism for many anticancer agents. However, direct evidence linking this compound to the activation of apoptotic pathways in cancer cells is not well-documented in current scientific literature.

The caspase cascade is central to the execution of apoptosis. There are no specific research findings demonstrating that this compound activates initiator or effector caspases, such as caspase-3, in cancer cells. nih.govresearchgate.net

Alterations in mitochondrial membrane potential are a key indicator of intrinsic apoptosis. As of now, studies investigating the direct impact of this compound on the mitochondrial membrane potential of cancer cells have not been identified.

The balance between pro-apoptotic proteins (like Bax and p53) and anti-apoptotic proteins (like Bcl-2) is critical in determining a cell's fate. nih.govyoutube.com There is currently no specific evidence to suggest how this compound modulates the expression or activity of these key regulatory proteins in cancer cells. While other glucosides have been shown to influence this pathway, similar investigations for this compound are lacking. nih.govnih.gov

Table 2: Mechanistic Details of Apoptosis Induction by this compound

| Apoptotic Mechanism | Effect in Cancer Cells | Supporting Evidence |

|---|---|---|

| Caspase Pathway Activation | Data Not Available | No specific studies were found. |

| Mitochondrial Membrane Potential | Data Not Available | No specific studies were found. |

Induction of Cell Cycle Arrest (e.g., G2/M Phase Transition)

Cell cycle arrest is another important mechanism for inhibiting tumor growth. Research has indicated that Prim-O-glucosylcimifugin (this compound) can increase the proportion of smooth muscle cells in the G0/G1 phase. biotrend.com However, this effect was not observed in cancer cells, and there is no available data to support its role in inducing cell cycle arrest at the G2/M phase in cancer cell lines, a common target for many natural anticancer compounds. nih.govnih.govoncotarget.comescholarship.org

Table 3: Effect of this compound on Cancer Cell Cycle

| Cell Line | Phase of Arrest | Key Molecular Targets |

|---|

Modulation of Cancer Cell Migration and Invasion

The ability to inhibit cancer cell migration and invasion is crucial for preventing metastasis. There is currently no available scientific literature or experimental data on the effects of this compound on the migratory or invasive capacity of cancer cells.

Table 4: Effect of this compound on Cancer Cell Migration and Invasion

| Assay Type | Cancer Cell Line | Observed Effect |

|---|

Influence on Cancer-Associated Metabolic Reprogramming

Metabolic reprogramming is a hallmark of cancer, enabling malignant cells to sustain their rapid proliferation and survive in the tumor microenvironment. The potential of natural compounds to interfere with these altered metabolic pathways is a promising area of anticancer research. This section explores the currently available scientific evidence regarding the influence of this compound on key metabolic processes associated with cancer.

The folate cycle is critical for the synthesis of nucleotides and other macromolecules essential for cancer cell proliferation. nih.gov Antifolate drugs are an established class of chemotherapy, highlighting the therapeutic potential of targeting this pathway. nih.gov However, current scientific literature has not established a direct link between this compound and the perturbation of folate biosynthesis in cancer cells. Further research is required to investigate whether this compound or its aglycone, cimifugin, can modulate the enzymes and transporters involved in folate metabolism and thereby exert an anticancer effect.

Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of endogenous substances and xenobiotics, including many anticancer drugs. nih.govnih.gov Their expression and activity within tumors can significantly influence the efficacy and toxicity of chemotherapy. nih.govnih.gov Some natural compounds have been shown to modulate CYP activity, which can have implications for drug interactions and therapeutic outcomes.

While direct studies on this compound's effect on CYP enzymes are limited, research on extracts from Actaea racemosa (black cohosh), a plant in which cimifugin and its glycosides are found, has demonstrated interactions with CYP isozymes. One in vitro study found that an ethanolic extract of black cohosh inhibited CYP3A4 and CYP2D6. Further investigation identified that certain triterpene glycosides were competitive inhibitors of CYP3A4, while two alkaloids, protopine (B1679745) and allocryptopine, were potent competitive inhibitors of CYP2D6.

Table 1: Inhibitory Effects of Compounds from Actaea racemosa on Cytochrome P450 Isozymes

| Compound/Extract | Target Isozyme | Inhibition/IC50/Ki | Type of Inhibition |

|---|---|---|---|

| Ethanolic Extract (75%) | CYP3A4 | IC50: 16.5 µg/ml | - |

| Ethanolic Extract (75%) | CYP2D6 | IC50: 50.1 µg/ml | - |

| Triterpene Glycosides (various) | CYP3A4 | IC50: 2.3–5.1 µM | Competitive |

| Protopine | CYP2D6 | Ki: 78 nM | Competitive |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data extracted from an in vitro study on black cohosh components.

It is important to note that this study did not specifically identify this compound as one of the active inhibitory compounds. Therefore, while these findings suggest that compounds from the same plant source can modulate drug-metabolizing enzymes, direct evidence for this compound is still needed.

Glutathione (B108866) (GSH) is a critical antioxidant that plays a dual role in cancer. It is essential for detoxifying carcinogens and protecting cells from oxidative stress, but elevated levels in cancer cells can confer resistance to chemotherapy and radiotherapy. nih.govmdpi.comresearchgate.net Targeting glutathione metabolism is therefore being explored as a strategy to sensitize cancer cells to treatment. mdpi.com

Some studies have noted that this compound and its aglycone, cimifugin, appear to inhibit major inflammatory pathways. researchgate.net Inflammation is often linked with oxidative stress, which in turn is closely regulated by the glutathione system. However, there is currently no direct scientific evidence from the reviewed literature that demonstrates a specific regulatory effect of this compound on glutathione synthesis, recycling, or conjugation in the context of cancer.

Steroid Hormone Biosynthesis: The synthesis of steroid hormones, such as androgens and estrogens, is frequently dysregulated in hormone-dependent cancers like those of the breast and prostate. nih.govnih.gov Research into extracts from Actaea racemosa has shown some effects on steroid metabolism. For example, one study found that an extract of black cohosh, along with its constituent actein, inhibited the growth of both estrogen receptor-positive and -negative breast cancer cells and reduced the formation of DHEA-3-O-sulfate, leading to an increase in androgens. researchgate.net However, the study did not report any influence on the formation of 17β-estradiol. researchgate.net There is no specific data available that details the effects of isolated this compound on the complex pathways of steroid hormone biosynthesis in cancer cells.

Tryptophan Biosynthesis: Tryptophan metabolism is increasingly recognized for its role in cancer progression and immune evasion. nih.govnih.gov Tumors can upregulate enzymes like indoleamine 2,3-dioxygenase (IDO) to deplete tryptophan, which suppresses T-cell function and creates an immunosuppressive microenvironment. nih.gov There is currently no available research that has investigated the effects of this compound on tryptophan biosynthesis or its degradation pathways in cancer.

The modulation of specific enzymes involved in cancer metabolism and signaling represents a key strategy in drug discovery.

AKR1C2 (Aldo-Keto Reductase Family 1 Member C2): This enzyme is involved in the metabolism of steroids and prostaglandins (B1171923) and is implicated in the development of resistance to certain cancer therapies. There is no scientific literature available detailing any interaction between this compound and AKR1C2.

MAOB (Monoamine Oxidase B): MAOB is an enzyme involved in the metabolism of neurotransmitters and has been explored as a target in certain neurological diseases and, more recently, in some cancers. No studies have been found that investigate the effect of this compound on MAOB activity.

PDE2A (Phosphodiesterase 2A): PDE2A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and plays a role in various cellular signaling pathways. Its role in cancer is an area of active investigation. There is no available research on the interaction between this compound and PDE2A.

Immunomodulatory Effects on Cancer Microenvironment (e.g., PD-L1/PD-1 Checkpoint Pathways)

The ability of cancer cells to evade the immune system is a critical aspect of their survival and progression. A major mechanism of immune evasion is the upregulation of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on T-cells, leading to their inactivation. nih.govyoutube.comyoutube.com Blocking the PD-L1/PD-1 pathway has revolutionized the treatment of many cancers. nih.govyoutube.com

Natural compounds are being investigated for their potential to modulate the tumor microenvironment and interfere with these immune checkpoint pathways. nih.gov While this compound (also known as Prim-O-glucosylcimifugin) has been noted for its anti-inflammatory and immunosuppressive effects in some contexts, there is currently no scientific evidence to suggest that it directly modulates the PD-L1/PD-1 checkpoint pathway in the cancer microenvironment. chemicalbook.com Further research is necessary to determine if this compound has any role in this critical area of cancer immunotherapy.

Synergistic Anticancer Activities with Conventional Therapeutic Agents

The potential of natural compounds to enhance the efficacy of conventional anticancer drugs and overcome drug resistance is a significant area of research. While direct studies on the synergistic effects of this compound with conventional chemotherapeutic agents are limited, related compounds and extracts containing it have shown promise in this area. For instance, decursin (B1670152), a coumarin (B35378) analog, has been shown to exert synergistic antitumor effects when combined with several common clinical anticancer drugs, improving chemotherapy sensitivity and reversing drug resistance in cancer cells. researchgate.net Similarly, curcumin (B1669340) β-D-glucuronide (CMG), when used in combination with oxaliplatin, exhibited additive effects in colon cancer xenograft models without increasing toxicity. nih.gov The combination of L-OHP and CMG suppressed tumor growth by 69% compared to the control group in one study. nih.gov These findings suggest that compounds with similar structures or from similar natural sources as this compound may have the potential for synergistic interactions with conventional cancer therapies. Further research is warranted to specifically investigate the combinatorial effects of this compound with standard anticancer drugs.

Efficacy in Specific Cancer Cell Lines (e.g., Acute T Cell Leukemia, Breast Cancer, Colon Cancer, Gastric Cancer)

This compound and related compounds have demonstrated anticancer activity across various cancer cell lines.

Acute T Cell Leukemia: Cyanidin-3-O-beta-glucopyranoside (Cy-g), another glucoside compound, has been shown to induce apoptosis in transformed T-cells. nih.gov This suggests that glucoside compounds may have a role in managing hematological malignancies like acute T-cell leukemia.

Breast Cancer: Extracts from Cimicifuga species, which contain compounds structurally related to this compound, have shown growth inhibitory effects on human breast cancer cells. nih.gov Specifically, the triterpene glycoside actein, found in black cohosh, induced apoptosis in human breast cancer cells. nih.gov Studies have also indicated that β-caryophyllene and β-caryophyllene oxide can act as chemosensitizers, potentially reversing drug resistance in tumor cells. mdpi.com

Colon Cancer: Extracts from Saposhnikovia divaricata root, containing this compound, have been studied for their effects on Caco-2 colon cancer cells. These extracts were found to decrease cell viability, increase cell membrane damage and lipid peroxidation, and induce apoptosis. researchgate.net Additionally, curcumin β‐D‐glucuronide has shown anti-tumor effects on oxaliplatin-resistant colon cancer models. nih.gov

Gastric Cancer: Cimifugin has been shown to inhibit the proliferation, migration, and invasion of the MKN28 gastric cancer cell line. nih.gov Treatment with 320 µM of cimifugin significantly reduced the viability of MKN28 cells after 24 hours, and a dose-dependent inhibition was observed after 72 hours. nih.gov It is suggested that cimifugin may regulate various metabolic pathways in gastric cancer cells, including glutathione metabolism. nih.gov

Antioxidant Properties and Cellular Protection

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound is understood to possess antioxidant properties, which are often attributed to the ability of natural compounds to neutralize harmful reactive oxygen species (ROS). While direct studies detailing the specific ROS scavenging mechanisms of this particular compound are not extensively available, the antioxidant activity of related compounds and extracts containing it is well-documented. For example, flavonoids, a broad class of natural compounds, are known to neutralize free radicals due to the presence of hydroxyl groups and double bonds in their structure, which allows them to either prevent ROS formation or directly scavenge them. e3s-conferences.org The antioxidant effects of many natural products are a key component of their protective cellular activities.

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione, Superoxide (B77818) Dismutase, Catalase)

Beyond direct scavenging, this compound may exert its antioxidant effects by bolstering the body's own defense systems. Research suggests that it can influence key antioxidant enzymes. For instance, studies on cimifugin indicate it may regulate glutathione metabolism in gastric cancer cells. nih.gov Glutathione is a critical component of the endogenous antioxidant system. The modified Ellman method is a technique used to determine glutathione content. researchgate.net Furthermore, the hepatoprotective effects of many natural compounds are linked to their ability to mobilize the endogenous antioxidant defense system. nih.gov This often involves enhancing the activity of enzymes like superoxide dismutase (SOD) and catalase, which play vital roles in detoxifying harmful superoxide radicals and hydrogen peroxide, respectively.

Evaluation of Antiradical Capacity using in vitro Assays (e.g., DPPH, ABTS, FRAP, ORAC)

The antioxidant potential of natural compounds is commonly evaluated using a variety of in vitro assays. These tests measure the ability of a substance to neutralize specific free radicals or to reduce oxidized species.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. e3s-conferences.org It is a widely used method due to its simplicity and speed. e3s-conferences.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. researchgate.netku.ac.th

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). ku.ac.th This method is noted for its high reproducibility and simplicity. ku.ac.th

ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay evaluates the capacity of an antioxidant to quench peroxyl radicals, which are a major type of ROS found in the body. ku.ac.th

Table 1: In Vitro Antioxidant Capacity Assays

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate an electron to the stable DPPH radical. | Decolorization of the DPPH solution, indicating radical scavenging activity. |

| ABTS | Measures the reduction of the ABTS radical cation by an antioxidant. | Loss of color of the ABTS radical solution. |

| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex. |

| ORAC | Measures the capacity of an antioxidant to quench peroxyl radicals. | Inhibition of the decay of a fluorescent probe. |

Hepatoprotective Activities

The liver-protective effects of natural compounds are often linked to their antioxidant and anti-inflammatory properties. nih.gov While specific studies on the hepatoprotective mechanisms of this compound are emerging, the broader class of natural compounds to which it belongs has been shown to protect the liver from injury through various mechanisms. These include inhibiting lipid peroxidation, enhancing the recovery of liver cell membranes, scavenging oxygen free radicals, and inhibiting mitochondrial dysfunction. nih.gov

Furthermore, many phytochemicals exhibit anti-inflammatory, antisteatotic (reducing fat accumulation in the liver), and antiapoptotic activities. nih.gov They can interfere with multiple molecular targets and signaling pathways involved in liver damage. For instance, some natural compounds can reduce the levels of pro-inflammatory cytokines, which are key mediators of liver inflammation. The hepatoprotective effects of many natural products are attributed to their ability to modulate these complex cellular processes, thereby mitigating liver damage induced by various toxins or disease states.

Inhibition of Lipid Peroxidation in Liver Tissue

There is a lack of specific preclinical studies in the reviewed scientific literature that directly measure the inhibitory effect of this compound on lipid peroxidation in liver tissue. Although the antioxidant properties of chromone (B188151) compounds suggest a potential role in combating oxidative stress, which is a key factor in lipid peroxidation, direct experimental evidence and data quantifying this specific activity for this compound in hepatic models are not available in the consulted sources.

Modulation of Hepatic Inflammatory Responses

Preclinical studies have demonstrated that Prim-O-glucosylcimifugin, another name for this compound, can modulate inflammatory responses. In a study on rats with complete Freund's adjuvant (CFA)-induced arthritis, administration of Prim-O-glucosylcimifugin led to a significant time-dependent reduction in the serum levels of key pro-inflammatory cytokines. biomolther.org

Specifically, treatment with Prim-O-glucosylcimifugin was shown to decrease the elevated serum concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). biomolther.org This anti-inflammatory effect is crucial as these cytokines are known to be involved in the pathogenesis of various inflammatory conditions, including those affecting the liver.

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | Normal | Normal | Normal |

| CFA Model | Elevated | Elevated | Elevated |

| POG (10 mg/kg) | Reduced | Reduced | Reduced |

| POG (30 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Indomethacin (B1671933) (10 mg/kg) | Reduced | Reduced | Reduced |

| POG: Prim-O-glucosylcimifugin (this compound) | |||

| This table is based on findings from a study on CFA-induced arthritis in rats and suggests a systemic anti-inflammatory effect that may be relevant to hepatic inflammation. |

Other Pharmacological Activities in Preclinical Models

Beyond its potential hepatoprotective effects, this compound has been investigated for other significant pharmacological activities in preclinical settings.

Analgesic Effects

The analgesic properties of Prim-O-glucosylcimifugin have been substantiated in preclinical pain models. In a study utilizing a rat model of CFA-induced arthritis, subcutaneous administration of Prim-O-glucosylcimifugin produced potent anti-nociception. biomolther.org The analgesic effect was found to be dose-dependent and comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. biomolther.org

The study evaluated pain responses through measurements of paw withdrawal latency in response to a thermal stimulus and paw withdrawal threshold to mechanical pressure. In both assessments, Prim-O-glucosylcimifugin significantly attenuated the pain response in the arthritic rats. biomolther.org

| Treatment Group | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) |

| Normal Control | ~15.8 | ~44.9 |

| CFA Model | ~8 | ~7.3 |

| POG (10 mg/kg) | Increased | Increased |

| POG (30 mg/kg) | Significantly Increased | Significantly Increased |

| Indomethacin (10 mg/kg) | Increased | Increased |

| POG: Prim-O-glucosylcimifugin (this compound) | ||

| This table summarizes the analgesic effects observed in a CFA-induced arthritis rat model. |

Antipyretic Properties

Research has indicated that this compound possesses antipyretic properties. While detailed dose-response data from specific preclinical studies on pyrexia models were not extensively available in the reviewed literature, the compound is reported to have fever-reducing capabilities. This activity is consistent with its established anti-inflammatory effects, as fever is often a systemic manifestation of the inflammatory process.

Anti-platelet Aggregation

This compound has been reported to exhibit anti-platelet aggregation activity. nih.gov However, specific preclinical data from in vitro studies, such as concentration-dependent inhibition of platelet aggregation induced by various agonists (e.g., ADP, collagen, arachidonic acid) and the corresponding IC50 values, were not found in the scientific literature consulted for this article. Therefore, while the potential for this activity exists, quantitative data to construct a detailed data table is currently unavailable.

Anticonvulsant Effects

While extracts of Saposhnikovia divaricate, the natural source of this compound, have been traditionally used for spasms and have demonstrated anti-convulsion effects in pharmacological studies, direct preclinical evaluations of the purified compound for anticonvulsant activity are not extensively documented in the available scientific literature. nih.gov Anticonvulsant drug screening typically employs standardized animal models such as the maximal electroshock (MES) seizure test, which assesses a drug's ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for generalized absence seizures and evaluates a drug's capacity to raise the seizure threshold. meliordiscovery.commeliordiscovery.comnih.gov

The potential for this compound to exhibit anticonvulsant properties may be inferred from its significant anti-inflammatory actions. Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of epilepsy. frontiersin.org Pro-inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2), are often upregulated in epileptic brain tissue and are thought to contribute to neuronal hyperexcitability. nih.govfrontiersin.org As detailed in subsequent sections, this compound has been shown to potently inhibit these inflammatory mediators. nih.govphcog.com This anti-inflammatory profile suggests a plausible, though not yet directly proven, mechanism by which it could exert a beneficial effect in seizure models. Further specific investigations using models like the MES and scPTZ tests are required to definitively characterize its anticonvulsant potential.

Inhibition of Gastric Ulcer Development

Preclinical studies directly investigating the effect of this compound on the development of gastric ulcers have not been identified in the reviewed literature. However, its well-documented anti-inflammatory properties provide a strong basis for its potential gastroprotective effects. The pathogenesis of gastric ulcers, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs), is closely linked to the inhibition of cyclooxygenase (COX) enzymes and a subsequent reduction in protective prostaglandins, leading to mucosal damage. nih.govnih.gov

This compound has demonstrated potent anti-inflammatory activity, which is highly relevant to the mechanisms of gastric ulcer formation. Research has shown that this compound can downregulate the expression of COX-2. nih.govbiomolther.org NSAIDs cause gastric injury primarily through the inhibition of COX-1, which is responsible for producing prostaglandins that maintain mucosal integrity; however, the inhibition of COX-2 is also implicated in mucosal damage. nih.gov

Furthermore, this compound has been found to reduce the levels of key pro-inflammatory cytokines, including TNF-α, IL-1β, and Interleukin-6 (IL-6). nih.govinforang.com These cytokines play a crucial role in orchestrating the inflammatory response and tissue damage in the gastric mucosa following injury by agents like ethanol (B145695) or NSAIDs. mdpi.comnih.gov By inhibiting COX-2 and these pro-inflammatory cytokines, this compound could theoretically protect the gastric mucosa from inflammatory damage and mitigate ulcer development. This hypothesis is supported by its analgesic effects in inflammatory pain models, which are comparable to the NSAID indomethacin but achieved through the downregulation of spinal COX-2 expression rather than direct enzymatic inhibition. nih.govbiomolther.org This distinct mechanism might spare the gastric mucosa from the direct damaging effects associated with traditional NSAIDs.

Table 1: Potential Mechanisms of this compound in Gastric Ulcer Inhibition (Inferred from Anti-inflammatory Studies)

| Mechanistic Target | Observed Effect of this compound | Potential Implication for Gastric Protection | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Downregulates spinal COX-2 expression | May reduce inflammation in the gastric mucosa without the direct damage associated with NSAID-mediated COX inhibition. | nih.gov, biomolther.org |

| Pro-inflammatory Cytokines | Reduces serum levels of TNF-α, IL-1β, and IL-6 | Could decrease inflammatory cell infiltration and tissue damage in the stomach lining. | nih.gov, inforang.com |

| Inflammatory Pathways | Inhibits JAK2/STAT3 signaling pathway | May suppress the production of inflammatory mediators like iNOS and COX-2 in gastric mucosal cells. | phcog.com |

Note: The data in this table are inferred from studies on the anti-inflammatory and analgesic properties of this compound, as direct studies on gastric ulcer models were not available.

Inhibition of Smooth Muscle Cell Proliferation

The abnormal proliferation of smooth muscle cells (SMCs) is a key pathological feature in various cardiovascular diseases. In vitro investigations have provided direct evidence that this compound can inhibit this process.

One key study investigated the effect of Prim-O-glucosylcimifugin on the proliferation of SMCs stimulated by the pro-inflammatory cytokine TNF-α. nih.gov The results indicated that TNF-α significantly promoted the proliferation of SMCs and altered the cell cycle distribution by increasing the proportion of cells in the S and G2 phases. Treatment with this compound was found to counteract these effects. nih.gov

The compound significantly inhibited the proliferation of TNF-α-stimulated SMCs. Mechanistically, this was associated with an arrest of the cell cycle. Flow cytometry analysis revealed that treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase, indicating that the compound blocks cell cycle progression before the DNA synthesis (S) phase. nih.gov This G0/G1 arrest effectively halts the proliferative process.

Table 2: Effect of this compound on Cell Cycle Distribution in TNF-α-Stimulated Smooth Muscle Cells

| Treatment Group | Effect on Proliferation | Effect on Cell Cycle | Reference |

| TNF-α (Model) | Stimulated proliferation | Increased proportion of cells in G2 and S phases | nih.gov |

| This compound | Inhibited TNF-α-stimulated proliferation | Increased proportion of cells in G0/G1 phase (Cell cycle arrest) | nih.gov |

This table is based on findings reported in the abstract of the cited study.

Elucidation of Molecular Targets and Intracellular Signaling Networks of Cimifugin Beta D Glucopyranoside

Identification of Direct Protein Targets and Binding Affinities

Cimifugin (B1198916) beta-D-glucopyranoside, also known as Prim-O-glucosylcimifugin (POG), has been identified as an inhibitor of several key inflammatory mediators. It has been shown to downregulate the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. mdpi.comnih.govresearchgate.netnih.gov This inhibitory effect on iNOS and COX-2 is, at least in part, mediated by the suppression of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. frontiersin.org Furthermore, Cimifugin beta-D-glucopyranoside is recognized as a tumor necrosis factor (TNF) inhibitor, capable of down-regulating the levels of TNF-α, as well as other pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). medchemexpress.comresearchgate.netnih.govmcw.edu

While specific binding affinities in the form of IC50 or Ki values for these direct interactions are not extensively documented in publicly available literature, molecular docking studies have predicted the binding of Prim-O-glucosylcimifugin to several key proteins. A network pharmacology study identified Tumor protein p53 (TP53), AKT serine/threonine kinase 1 (AKT1), Signal transducer and activator of transcription 3 (STAT3), Jun proto-oncogene (JUN), and Heat shock protein 90 alpha family class A member 1 (HSP90AA1) as potential core targets. mdpi.com The binding to these targets is thought to be a crucial aspect of the compound's mechanism of action.

Transcriptomic and Proteomic Analysis of Cellular Responses

To understand the broader cellular impact of this compound, transcriptomic and proteomic analyses have been employed. In a study involving polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs), treatment with Prim-O-glucosylcimifugin (POG) led to significant changes in the proteomic profile of the cells.

Proteomic analysis of POG-treated PMN-MDSCs revealed that the compound could inhibit the proliferation and metabolism of these immunosuppressive cells. This was further supported by metabolomic analysis which showed that POG inhibits arginine metabolism. These findings provide a molecular basis for the observed immunosuppressive ability of the compound.

A study on melanoma-bearing mice identified the top 10 key proteins in the upregulated KEGG pathways of PMN-MDSCs, which were then used as targets for in silico screening that led to the identification of Prim-O-glucosylcimifugin. Subsequent proteomic and metabolomic analysis confirmed the inhibitory effect of POG on these cells.

Computational Network Pharmacology Approaches

Computational network pharmacology has been instrumental in predicting the molecular targets and pathways affected by this compound, providing a systems-level understanding of its biological effects.

Prediction of Drug-Target Interactions

Network pharmacology studies have successfully predicted key protein targets for Prim-O-glucosylcimifugin. One such study, combining network analysis with molecular docking, identified TP53, AKT1, STAT3, JUN, and HSP90AA1 as core targets. mdpi.com These proteins are central nodes in various signaling pathways related to inflammation, cell proliferation, and apoptosis. The prediction that Prim-O-glucosylcimifugin binds to these targets provides a framework for understanding its multi-target therapeutic potential. mdpi.com

Pathway Enrichment Analysis (e.g., KEGG, GO)

Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) enrichment analyses have been used to elucidate the biological pathways and functions modulated by this compound.

KEGG analysis of downregulated genes in Prim-O-glucosylcimifugin-treated PMN-MDSCs indicated an impact on RNA polymerase, biosynthesis of amino acids, and general metabolic pathways. Another network pharmacology study focusing on the anti-inflammatory mechanisms of compounds from Saposhnikoviae Radix, including Prim-O-glucosylcimifugin, highlighted the involvement of the AGE-RAGE, PI3K-Akt, TNF, MAPK, and Toll-like receptor signaling pathways. mdpi.com

GO enrichment analysis of the targets of compounds from Saposhnikoviae Radix revealed significant enrichment in biological processes such as protein phosphorylation, regulation of apoptosis, and regulation of gene expression. mdpi.com This suggests that this compound exerts its effects by modulating fundamental cellular processes.

Table 1: Predicted KEGG Pathways Modulated by Prim-O-glucosylcimifugin

| Pathway Name | Description |

| Metabolic pathways | Downregulated in POG-treated PMN-MDSCs. |

| Biosynthesis of amino acids | Downregulated in POG-treated PMN-MDSCs. |

| RNA polymerase | Downregulated in POG-treated PMN-MDSCs. |

| AGE-RAGE signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |

| PI3K-Akt signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |

| TNF signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |

| MAPK signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |

| Toll-like receptor signaling pathway | Identified as a key pathway in a network pharmacology study. mdpi.com |

Table 2: Predicted Gene Ontology (GO) Biological Processes Modulated by Prim-O-glucosylcimifugin

| GO Term | Description |

| Protein phosphorylation | A key biological process identified through GO enrichment analysis. mdpi.com |

| Regulation of apoptotic process | A key biological process identified through GO enrichment analysis. mdpi.com |

| Regulation of gene expression | A key biological process identified through GO enrichment analysis. mdpi.com |

| Signal transduction | A key biological process identified through GO enrichment analysis. mdpi.com |

Analysis of Interplay with Cellular Energy Metabolism (e.g., TCA Cycle)

Research has demonstrated a direct link between Prim-O-glucosylcimifugin and the regulation of cellular energy metabolism. A significant finding is its ability to inhibit the tricarboxylic acid (TCA) cycle in PMN-MDSCs. By disrupting this central metabolic hub, the compound effectively curtails the proliferation and immunosuppressive functions of these cells, which are often highly active in the tumor microenvironment. This interference with the TCA cycle is a key mechanism behind the compound's observed anti-tumor effects.

Regulatory Impact on Nuclear Receptor Activity

The direct regulatory impact of this compound on specific nuclear receptors is an area that requires further investigation. While network pharmacology studies have pointed to broad effects on gene expression, and some databases list "nuclear receptor activity" in the context of STAT3, a direct, well-characterized interaction with a specific nuclear receptor has not been prominently reported in the reviewed literature. Given the role of nuclear receptors in regulating inflammation and metabolism, exploring the potential interactions of this compound with receptors such as PPARs or LXRs could be a fruitful avenue for future research.

Structure Activity Relationship Sar and Rational Design of Cimifugin Beta D Glucopyranoside Derivatives

Comparative Analysis with Deglucosylated Analogues (e.g., Cimifugin)

Cimifugin (B1198916) beta-D-glucopyranoside is the glycosidic form of its aglycone, cimifugin. The presence of the β-D-glucopyranoside moiety at the C-4' position significantly influences its physicochemical properties, such as solubility and bioavailability, which in turn can affect its biological activity. Both cimifugin and its glycoside have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. usc.gal

In the context of flavonoids and other phenolic compounds, glycosylation can have varied effects on bioactivity. It has been observed that O-glycosylation can sometimes reduce the bioactivity of compounds when assessed in vitro. researchgate.net However, in a living organism (in vivo), the sugar moiety can protect the core molecule from rapid metabolism, potentially leading to similar or even enhanced activity compared to the aglycone. researchgate.net This is because the glycoside may be metabolized back to the more active aglycone at the site of action. For instance, in studies comparing flavonoid O-glycosides and their aglycones, the aglycones initially show higher antioxidant activity in vitro, but their activity diminishes more rapidly than their glycosidic counterparts during digestion. nih.gov The glycosidic bond can enhance stability and solubility, contributing to sustained bioactivity. nih.gov

While direct comparative data on the anti-inflammatory potency (e.g., IC50 values) of Cimifugin beta-D-glucopyranoside and cimifugin is not extensively detailed in the available literature, studies on cimifugin have demonstrated its antinociceptive effects, which are believed to be mediated at least in part by its anti-inflammatory properties. nih.gov It has been suggested that cimifugin exerts its effects through multiple mechanisms, including both anti-inflammatory and non-inflammatory analgesic pathways. nih.govresearchgate.net

Table 1: General Comparison of Glycoside vs. Aglycone Bioactivity

| Feature | Glycoside (e.g., this compound) | Aglycone (e.g., Cimifugin) |

| In Vitro Activity | Often lower initial activity. researchgate.net | Often higher initial activity. nih.gov |

| Stability | Generally more stable, protected from rapid metabolism. nih.gov | Less stable, more prone to degradation. nih.gov |

| Solubility | Generally higher water solubility. | Generally lower water solubility. |

| In Vivo Activity | Can have comparable or even higher activity due to improved pharmacokinetics. researchgate.net | Activity can be limited by lower stability and bioavailability. researchgate.net |

This table presents generalized findings from studies on flavonoid glycosides and their aglycones and may not be fully representative of this compound specifically without direct comparative studies.

Correlation between Structural Motifs and Specific Bioactivities

The bioactivity of this compound is intrinsically linked to its distinct structural motifs. The core of the molecule is a chromone (B188151) (benzo-γ-pyrone) skeleton, a class of compounds known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govjmpas.com

Key structural features of this compound and their potential contribution to its bioactivity include:

Chromone Nucleus: This heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov The planarity and aromaticity of the chromone ring are crucial for its interaction with various enzymes and receptors.

The β-D-glucopyranoside Moiety: Attached to the chromone structure, this sugar unit significantly impacts the molecule's polarity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Glycosylation can facilitate transport across cellular membranes and may target specific glucose transport systems. researchgate.net The presence of the glucose moiety can also influence the molecule's ability to interact with specific biological targets.

Substituents on the Chromone Ring: The specific pattern of methoxy (B1213986) and other functional groups on the chromone ring of this compound contributes to its electronic properties and steric profile, which are critical for its binding affinity to biological targets.

Studies on various chromone glycosides have revealed that the nature and position of the sugar moiety, as well as the substitution pattern on the aglycone, can significantly modulate their biological effects. nih.gov For example, certain chromone glycosides have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov

Rational Design and Synthesis of Novel Derivatives for Enhanced Efficacy

The development of novel derivatives of this compound through rational design and chemical synthesis represents a promising avenue for enhancing its therapeutic properties. The goal of such endeavors is to create new molecules with improved potency, selectivity, and pharmacokinetic profiles.

While specific research on the rational design of this compound derivatives is limited, strategies applied to other chromone-based compounds can provide valuable insights. One approach involves the synthesis of hybrid molecules that combine the chromone scaffold with other pharmacologically active moieties. For instance, the conjugation of chromones with indole (B1671886) or pyrazole (B372694) has led to the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors with significant anti-inflammatory activity. usc.galnih.gov